molecular formula C25H17F3N4O3S2 B2455867 4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-29-9

4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2455867
CAS RN: 392297-29-9
M. Wt: 542.55
InChI Key: HWMTXVJMQQKHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H17F3N4O3S2 and its molecular weight is 542.55. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholecystokinin (CCK) Antagonist

The compound has been investigated as a CCK-A antagonist. Cholecystokinin (CCK) is a gastrointestinal peptide hormone involved in various physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility. CCK also plays a role in dopaminergic transmission, satiety, and analgesia . The 4-benzoyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may serve as a valuable tool for studying CCK receptor subtypes.

RNA Helicase DHX9 Inhibitor

While not directly related to the compound’s name, research has explored inhibitors of RNA helicase DHX9. Although this information is not specific to our compound, it highlights the broader field of RNA helicase inhibition. DHX9 is involved in RNA metabolism and has implications in cancer and other diseases .

Modulation of MRGPRX2

The compound could potentially modulate MRGPRX2, which is associated with pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders. Understanding its effects on MRGPRX2 may lead to therapeutic applications .

properties

IUPAC Name

4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3S2/c26-25(27,28)18-8-4-5-9-19(18)29-20(33)14-36-24-32-31-23(37-24)30-22(35)17-12-10-16(11-13-17)21(34)15-6-2-1-3-7-15/h1-13H,14H2,(H,29,33)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMTXVJMQQKHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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